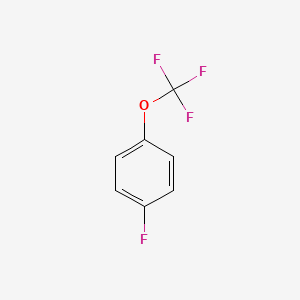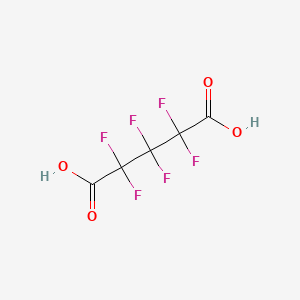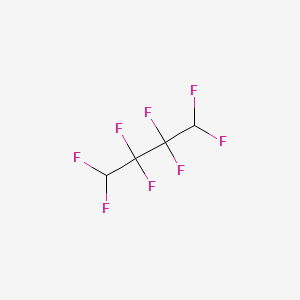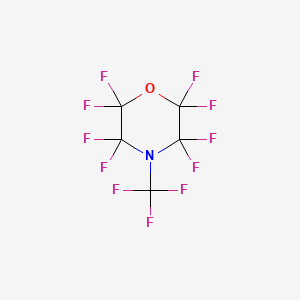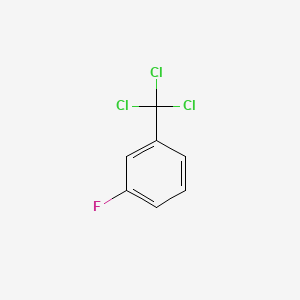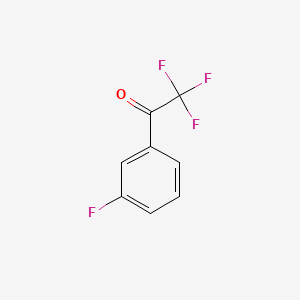
2,2,2,3'-Tetrafluoroacetophenone
概要
説明
作用機序
Target of Action
The primary targets of 2,2,2,3’-Tetrafluoroacetophenone, also known as 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, are various enzymes, receptors, and ion channels . These targets play crucial roles in numerous biological functions, and their activity can be modulated by the interaction with 2,2,2,3’-Tetrafluoroacetophenone .
Mode of Action
2,2,2,3’-Tetrafluoroacetophenone interacts with its targets primarily through the inhibition of the target protein’s activity . This interaction leads to a reduction in the biological function of the target, altering the normal biochemical processes within the cell .
Result of Action
The molecular and cellular effects of 2,2,2,3’-Tetrafluoroacetophenone’s action would depend on the specific target and the biological function it modulates. Generally, the inhibition of target protein activity by 2,2,2,3’-Tetrafluoroacetophenone could lead to changes in cellular signaling, metabolism, or ion balance, among other effects .
生化学分析
Biochemical Properties
2,2,2,3’-Tetrafluoroacetophenone plays a significant role in biochemical reactions due to its ability to participate in electron transfer processes. This compound has been studied for its electron transfer quenching properties, which are crucial in understanding its interactions with various biomolecules. In particular, 2,2,2,3’-Tetrafluoroacetophenone interacts with enzymes and proteins involved in oxidative stress responses. The fluorine atoms in its structure can form strong hydrogen bonds with amino acid residues in proteins, leading to alterations in protein conformation and activity .
Cellular Effects
The effects of 2,2,2,3’-Tetrafluoroacetophenone on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By interacting with key signaling molecules, 2,2,2,3’-Tetrafluoroacetophenone can modulate gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Additionally, its impact on mitochondrial function can lead to changes in energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2,2,2,3’-Tetrafluoroacetophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in oxidative stress responses. The compound binds to the active sites of these enzymes, preventing their normal function and leading to an accumulation of reactive oxygen species (ROS). This inhibition can trigger a cascade of cellular responses, including the activation of signaling pathways that regulate cell survival and apoptosis . Furthermore, 2,2,2,3’-Tetrafluoroacetophenone can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2,3’-Tetrafluoroacetophenone can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,2,2,3’-Tetrafluoroacetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 2,2,2,3’-Tetrafluoroacetophenone in animal models are dose-dependent. At low doses, the compound can enhance antioxidant defenses and improve cellular resilience to oxidative stress. At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2,2,2,3’-Tetrafluoroacetophenone is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . Additionally, 2,2,2,3’-Tetrafluoroacetophenone can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2,2,2,3’-Tetrafluoroacetophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, allowing it to reach target sites within the cell.
Subcellular Localization
The subcellular localization of 2,2,2,3’-Tetrafluoroacetophenone is critical for its activity and function. The compound is known to accumulate in mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2,2,2,3’-Tetrafluoroacetophenone can be directed to other organelles through specific targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,2,3’-Tetrafluoroacetophenone can be synthesized through the fluorination of acetophenone derivatives. One common method involves the reaction of acetophenone with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 2,2,2,3’-Tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 2,2,2,3’-Tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
類似化合物との比較
2,2,2-Trifluoroacetophenone: Lacks one fluorine atom compared to 2,2,2,3’-Tetrafluoroacetophenone, resulting in different reactivity and applications.
2,2,2,4’-Tetrafluoroacetophenone: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
4’-Chloro-2,2,2-trifluoroacetophenone:
Uniqueness: 2,2,2,3’-Tetrafluoroacetophenone is unique due to the specific positioning of its fluorine atoms, which enhances its reactivity and stability. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSPTMFCJGKOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061042 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-64-5 | |
| Record name | 2,2,2,3′-Tetrafluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 708-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


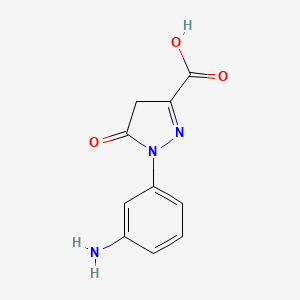

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
